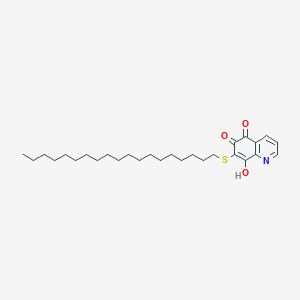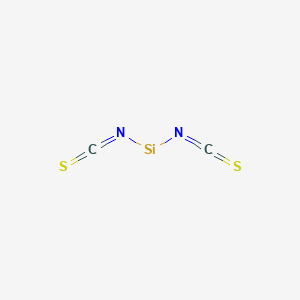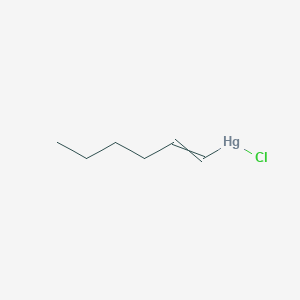
Chloro(hex-1-EN-1-YL)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(hex-1-EN-1-YL)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a hex-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(hex-1-EN-1-YL)mercury typically involves the reaction of mercury(II) chloride with hex-1-ene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H10→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(hex-1-EN-1-YL)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other mercury-containing species.
Reduction: Reduction reactions can convert this compound to elemental mercury or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives.
Applications De Recherche Scientifique
Chloro(hex-1-EN-1-YL)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential and as a tool in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which Chloro(hex-1-EN-1-YL)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in protein structure and function. This interaction can affect cellular pathways and biochemical processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Methylmercury (CH₃Hg): Known for its neurotoxic effects and environmental impact.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal).
Phenylmercury (C₆H₅Hg): Utilized in antifungal and antibacterial applications.
Uniqueness: Chloro(hex-1-EN-1-YL)mercury is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50874-36-7 |
|---|---|
Formule moléculaire |
C6H11ClHg |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
chloro(hex-1-enyl)mercury |
InChI |
InChI=1S/C6H11.ClH.Hg/c1-3-5-6-4-2;;/h1,3H,4-6H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
DRRFFEGVZDOHIR-UHFFFAOYSA-M |
SMILES canonique |
CCCCC=C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


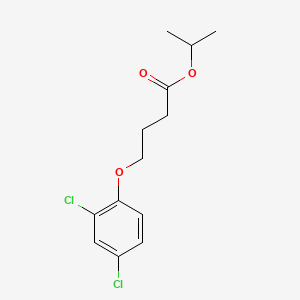
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
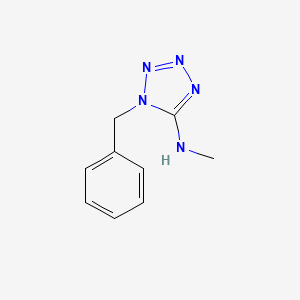

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)

![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
